2-乙酰基-4-硝基茚满-1,3-二酮

描述

2-Acetyl-4-nitroindan-1,3-dione is a chemical compound that has been explored for its utility as a selective protecting group for primary amines. It exhibits excellent stability in the presence of acids and secondary/tertiary bases, yet it can be removed under mild conditions with 2% hydrazine at ambient temperature. This compound has been used in the solid phase synthesis of various peptides and in the formation of the glutathione-spermidine conjugate trypanothione, which is significant in the context of biological chemistry .

Synthesis Analysis

The synthesis of 2-Acetyl-4-nitroindan-1,3-dione can be achieved through the cyclisation of 2-(nitroacetyl)benzoic acids. This process yields mixtures of (E)- and (Z)-3-(nitromethylene)phthalides, which have been identified using nuclear magnetic resonance (NMR) spectroscopy. A novel route to 2-nitroindane-1,3-diones is provided by the rearrangement of these isomers with tertiary bases . This method represents a significant advancement in the synthesis of nitroindane diones, which are valuable intermediates in organic synthesis.

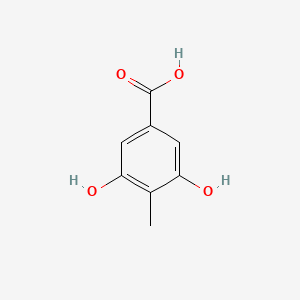

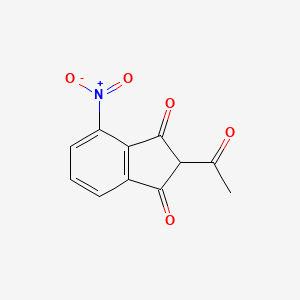

Molecular Structure Analysis

The molecular structure of derivatives of 2-Acetyl-4-nitroindan-1,3-dione has been confirmed through various spectroscopic techniques. For instance, the structural determination of pyrrolidine-2,3-dione derivatives synthesized from related compounds has been accomplished using 1D NMR (1H NMR, 13C NMR), 2D NMR (HSQC, HMBC), and high-resolution mass spectrometry (ESI – HRMS). These techniques ensure the accurate identification of the synthesized compounds and their structural integrity .

Chemical Reactions Analysis

2-Acetyl-4-nitroindan-1,3-dione has been shown to react with amino acids and spermidine to afford derivatives that are useful in peptide synthesis and the creation of biologically relevant conjugates. The reactivity of this compound under different conditions highlights its versatility and potential for use in a wide range of chemical reactions, particularly in the field of medicinal chemistry where such derivatives are of interest .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 2-Acetyl-4-nitroindan-1,3-dione are not detailed in the provided papers, its stability under acidic conditions and reactivity with hydrazine suggest that it possesses characteristics that make it suitable for use as a protecting group in synthetic chemistry. The ability to undergo cyclisation and rearrangement reactions further indicates that this compound has a reactive nature, which is essential for its application in the synthesis of complex organic molecules .

科学研究应用

1. 用作伯胺的选择性保护基

2-乙酰基-4-硝基茚满-1,3-二酮已被有效地用作伯胺保护基。它在酸性条件下和仲/叔碱存在下表现出优异的稳定性。它可以用 2% 的肼在环境温度下除去。该化合物已用于各种肽和谷胱甘肽-亚精胺偶联物锥虫硫酮的固相合成中 (Kellam, Bycroft, Chan, & Chhabra, 1998)。

2. 抗过敏化合物的合成

2-氰基茚满-1,3-二酮,包括 2-乙酰基-4-硝基茚满-1,3-二酮的衍生物,已被合成并评估其潜在的抗过敏活性。这些化合物显示出抑制大鼠被动皮肤过敏反应的能力,该反应是由含有抗原特异性 IgE 的大鼠血清介导的 (Buckle, Cantello, Smith, & Spicer, 1977)。

3. 2-硝基茚满-1,3-二酮的新合成路线

2-(硝基乙酰基)苯甲酸的环化导致 2-硝基茚满-1,3-二酮的形成,为包括 2-乙酰基-4-硝基茚满-1,3-二酮在内的化合物提供了一种新颖的合成路线 (Alexander, Buckle, & Tedder, 1977)。

4. 杂环化合物的合成

2-乙酰基-4-硝基茚满-1,3-二酮已被用于合成新的杂环化合物,例如 3-乙氧羰基-5-氮杂芴-1,4(5H)-二酮衍生物 (坂根, 大辻, & 井本, 1974)。

5. 去甲氧柔红霉素酮的合成

2-乙酰基-4-硝基茚满-1,3-二酮用于合成 (±)-去甲氧柔红霉素酮,这是一种具有潜在医学应用的化合物。该过程涉及取代、醛醇环化、还原和水解步骤 (Carr 等人,1992)。

6. 异香豆素衍生物的制备

该化合物转化为 3-甲基-7-硝基异香豆素,并合成成 3-苄基异香豆素衍生物。这些过程涉及乙酰化和与芳基乙酸的反应 (Mutsenietse & Rotberg, 1977)。

安全和危害

The safety information for 2-Acetyl-4-nitroindan-1,3-dione includes hazard statements such as H315 which indicates it causes skin irritation, H319 which indicates it causes serious eye irritation, and H335 which indicates it may cause respiratory irritation . Precautionary statements include P261 which advises avoiding breathing dust, fume, gas, mist, vapors, or spray, P271 which advises using only outdoors or in a well-ventilated area, and P280 which advises wearing protective gloves, protective clothing, eye protection, and face protection .

未来方向

Indane-1,3-dione, a closely related compound, is of high current interest, and this molecule has been extensively studied as a synthetic intermediate for the design of many different biologically active molecules . Beyond its common use in the design of biologically active molecules, indane-1,3-dione is also an electron acceptor widely used for the design of dyes for solar cells applications, photoinitiators of polymerization, or chromophores for NLO applications . This suggests potential future directions for the use of 2-Acetyl-4-nitroindan-1,3-dione in similar applications.

属性

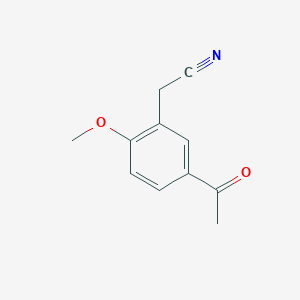

IUPAC Name |

2-acetyl-4-nitroindene-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7NO5/c1-5(13)8-10(14)6-3-2-4-7(12(16)17)9(6)11(8)15/h2-4,8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSZUSQXEYYPINX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1C(=O)C2=C(C1=O)C(=CC=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30370647 | |

| Record name | 2-Acetyl-4-nitro-1H-indene-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30370647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

25125-04-6 | |

| Record name | 2-Acetyl-4-nitro-1H-indene-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30370647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。